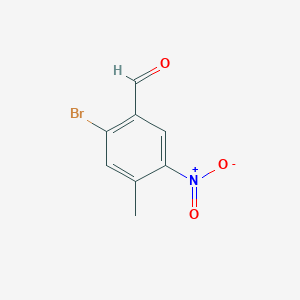

2-Bromo-4-methyl-5-nitrobenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHCEMLRYRLMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443157 | |

| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-72-0 | |

| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde (CAS No. 159730-72-0). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information from chemical suppliers and infers properties based on the reactivity of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who may consider this molecule as a versatile building block in organic synthesis. The document covers structural information, predicted physical properties, potential chemical reactivity, a proposed synthetic pathway, and safety considerations.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic aldehyde. Its structure incorporates a bromine atom, a methyl group, and a nitro group on the benzaldehyde scaffold. These functional groups are expected to significantly influence its chemical reactivity and physical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 159730-72-0[1][2][3][4] |

| Molecular Formula | C₈H₆BrNO₃[1][2][3] |

| Molecular Weight | 244.04 g/mol [1][2] |

| SMILES Code | O=CC1=CC(--INVALID-LINK--=O)=C(C)C=C1Br[2] |

Table 2: Predicted and Observed Physical Properties

| Property | Value/Observation | Source |

| Physical Form | Solid | Inferred from supplier data |

| Purity | ≥98% (Typically) | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by its three primary functional groups: the aldehyde, the aryl bromide, and the nitro group. The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and aldehyde groups.

Key Reactive Sites:

-

Aldehyde Group: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of classical aldehyde reactions, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate substituted styrenes.

-

Grignard and organolithium additions to produce secondary alcohols.

-

Knoevenagel and aldol condensations.

-

-

Aryl Bromide: The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable handle for molecular elaboration. Common reactions include:

-

Suzuki-Miyaura coupling with boronic acids.

-

Heck coupling with alkenes.

-

Sonogashira coupling with terminal alkynes.

-

Buchwald-Hartwig amination with amines.

-

-

Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates.

Potential Applications in Drug Discovery:

Substituted benzaldehydes are important precursors in the synthesis of a wide variety of heterocyclic compounds and other scaffolds of medicinal interest. The presence of multiple, orthogonally reactive functional groups on this compound makes it a potentially valuable building block for creating diverse chemical libraries for high-throughput screening. For instance, substituted nitroaromatic compounds have been investigated for their antimicrobial properties.

References

An In-depth Technical Guide on 2-Bromo-4-methyl-5-nitrobenzaldehyde (CAS: 159730-72-0)

A survey of available data for researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to consolidate the currently available scientific and technical information on 2-Bromo-4-methyl-5-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Despite its specific chemical structure, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed experimental data for this particular compound. This document summarizes the confirmed physicochemical properties and provides a discussion on generalized synthetic and analytical approaches based on analogous compounds, while clearly highlighting the existing data gaps.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been established through various chemical supplier databases. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 159730-72-0 | N/A |

| Molecular Formula | C₈H₆BrNO₃ | N/A |

| Molecular Weight | 244.04 g/mol | N/A |

| IUPAC Name | This compound | N/A |

A comprehensive search did not yield experimentally determined data for properties such as melting point, boiling point, solubility, or density.

Synthesis and Reactivity

Postulated Synthetic Pathways

The synthesis of this compound would likely involve a multi-step process starting from a more common precursor, such as 4-methylbenzaldehyde or a related toluene derivative. Key reactions would include bromination and nitration. The regioselectivity of these electrophilic aromatic substitution reactions would be critical and influenced by the directing effects of the existing substituents (the methyl and aldehyde groups).

A plausible, though unconfirmed, synthetic approach could involve:

-

Nitration of 2-Bromo-4-methylbenzaldehyde: This would involve the treatment of 2-bromo-4-methylbenzaldehyde with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the bromo and methyl groups would need to be carefully considered to achieve the desired 5-nitro substitution pattern.

-

Bromination and Oxidation of a Toluene Derivative: An alternative route could start with a substituted toluene, followed by oxidation of the methyl group to an aldehyde.

It is imperative to note that these are hypothetical pathways and would require experimental validation and optimization.

Expected Reactivity

Substituted benzaldehydes are versatile intermediates in organic synthesis.[1] The presence of an aldehyde functional group allows for a variety of chemical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding benzyl alcohol.

-

Condensation reactions with amines to form Schiff bases, which are of interest in medicinal chemistry.[2]

-

Wittig and related olefination reactions to form substituted styrenes.

The bromo and nitro substituents on the aromatic ring also offer sites for further functionalization, for instance, through nucleophilic aromatic substitution or cross-coupling reactions.

Spectroscopic and Analytical Characterization

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For researchers who synthesize this compound, the following are the expected characteristic signals based on its structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (typically δ 9.5-10.5 ppm), a singlet for the methyl group protons (typically δ 2.3-2.7 ppm), and distinct signals for the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the bromo, methyl, and nitro substituents.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the methyl carbon, and the six aromatic carbons, with their chemical shifts reflecting the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for the key functional groups:

-

C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 244.04. A characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the aldehyde proton, the formyl group, and the nitro group.

Applications in Drug Development and Research

While there is no specific information on the biological activity or drug development applications of this compound, substituted benzaldehydes, in general, are important scaffolds in medicinal chemistry.[3] They serve as versatile starting materials for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic properties.[1][2] Benzaldehyde derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4]

Logical Workflow for Characterization

For researchers who undertake the synthesis of this compound, a logical workflow for its characterization would be essential.

Caption: A logical workflow for the synthesis, characterization, and evaluation of this compound.

Conclusion and Future Directions

This compound (CAS: 159730-72-0) remains a poorly characterized compound in the scientific literature. While its basic chemical identity is known, there is a clear need for the publication of detailed experimental data, including robust synthetic protocols, comprehensive spectroscopic characterization, and evaluation of its biological activities. Researchers in the fields of organic synthesis and medicinal chemistry are encouraged to investigate this molecule to unlock its potential as a building block for novel materials and therapeutics. The information provided in this guide, based on analogous compounds, can serve as a preliminary resource for such endeavors, but it must be emphasized that experimental verification is paramount.

References

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. News - What are six applications for benzaldehyde [sprchemical.com]

- 4. Synthesis of prenylated benzaldehydes and their use in the synthesis of analogues of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

2-Bromo-4-methyl-5-nitrobenzaldehyde is a substituted aromatic aldehyde. Its structure incorporates a bromine atom, a methyl group, and a nitro group attached to the benzaldehyde framework. These substitutions significantly influence its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 244.04 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| CAS Number | 159730-72-0 | --INVALID-LINK-- |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols for Property Determination

The following sections outline standard laboratory procedures to determine the melting point, boiling point, density, and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[2][3][4]

Boiling Point Determination

For solid organic compounds, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

-

Apparatus Setup: A small amount of the sample is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm of the flask.

-

Heating: The flask is heated gently in a heating mantle.

-

Pressure Control: The pressure inside the apparatus is lowered to a specific, recorded value.

-

Observation: As the liquid boils, the vapor rises and condenses in the condenser. The temperature at which the liquid is actively boiling and the condensate is dripping into the receiving flask is recorded as the boiling point at that pressure.[5][6][7]

Density Determination of a Solid

The density of a solid can be determined using the displacement method.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is polar). The initial volume of the liquid is recorded.

-

The solid sample is carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the sample by its volume.[8][9][10][11]

Solubility Determination

A qualitative assessment of solubility in various solvents can provide insights into the polarity and potential reactivity of the compound.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously for a set period.

-

Observation: The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all. This process is repeated for each solvent.[12][13]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and structural characterization of a synthesized organic compound like this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 159730-72-0|this compound|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. 2-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. repositorio.ufc.br [repositorio.ufc.br]

- 11. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Bromo-4-methyl-5-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-4-methyl-5-nitrobenzaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information based on analogous compounds and outlines a comprehensive experimental protocol for determining its solubility.

Introduction to this compound

This compound is an aromatic aldehyde containing bromo, methyl, and nitro functional groups. These substitutions on the benzene ring influence its physicochemical properties, including its solubility. The presence of a polar nitro group and the potential for hydrogen bonding with the aldehyde group, combined with the nonpolar aromatic ring and methyl group, suggests a varied solubility profile in different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reactant, intermediate, or building block.

Predicted and Analogous Solubility Data

The table below summarizes the qualitative solubility of analogous aromatic aldehydes.

| Compound | Solvent | Solubility |

| 2-Nitro-5-bromobenzaldehyde | Methanol | Soluble[3] |

| Water | Insoluble[3] | |

| General Solvents | Soluble[3] | |

| 2-Bromo-5-hydroxybenzaldehyde | Chloroform | Soluble[4] |

| Dichloromethane | Soluble[4] | |

| Ethyl Acetate | Soluble[4] | |

| 4-Nitrobenzaldehyde | Ethanol | Soluble[5] |

| Acetone | Soluble[5] | |

| Chloroform | Soluble[5] | |

| Water | Limited Solubility[5] |

Based on these analogs, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents such as alcohols, acetone, ethyl acetate, and chlorinated solvents. Its solubility in nonpolar solvents like hexanes is expected to be lower.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Conclusion

While direct quantitative solubility data for this compound is scarce, a qualitative assessment based on analogous compounds suggests good solubility in common polar organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible data. The successful application of this compound in various research and development endeavors will be greatly facilitated by a thorough understanding of its solubility characteristics.

References

Technical Guide: Spectral Data for 2-Bromo-4-methyl-5-nitrobenzaldehyde and Related Isomers

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth technical guide on the spectral and synthesis data of 2-Bromo-4-methyl-5-nitrobenzaldehyde and its analogues.

However, to provide valuable information for research and development purposes, this guide presents available data for closely related structural isomers: 2-Bromo-4-nitrobenzaldehyde and 2-Bromo-5-nitrobenzaldehyde . The information includes experimental protocols for their synthesis and available spectral data, presented in a structured format with visualizations as requested.

Data for 2-Bromo-4-nitrobenzaldehyde

While spectral data for the primary compound of interest is unavailable, a synthesis protocol and ¹H NMR data for the related isomer, 2-Bromo-4-nitrobenzaldehyde, have been documented.

Spectral Data

Table 1: ¹H NMR Spectral Data for 2-Bromo-4-nitrobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.41 | s | - | 1H | Aldehyde (-CHO) |

| 8.51 | d | 2.0 | 1H | Aromatic C³-H |

| 8.25 | dd | 8.4, 2.1 | 1H | Aromatic C⁵-H |

| 8.06 | d | 8.6 | 1H | Aromatic C⁶-H |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

Experimental Protocol: Synthesis of 2-Bromo-4-nitrobenzaldehyde[2]

This protocol describes the oxidation of 2-Bromo-1-methyl-4-nitrobenzene to yield 2-bromo-4-nitrobenzaldehyde.

Materials:

-

2-Bromo-1-methyl-4-nitrobenzene

-

Peracetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium (VI) oxide

-

Ethanol

-

Saturated aqueous K₂CO₃ solution

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

2% aqueous Na₂CO₃ solution

Procedure:

-

Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL).

-

Cool the reaction mixture in an ice-water bath and slowly add concentrated sulfuric acid (15 mL).

-

Add chromium (VI) oxide (34.7 g, 347 mmol) in batches, maintaining the reaction temperature between 5-10 °C.

-

Stir the mixture in an ice bath for 1.5 hours, ensuring the temperature does not exceed 10 °C.

-

Pour the reaction mixture into a 2 L conical flask containing ice and adjust the total volume to 1,500 mL with cold water.

-

Collect the precipitate by filtration and wash with cold water until the filtrate is nearly colorless.

-

Suspend the solid in 100 mL of cold 2% aqueous Na₂CO₃ solution, stir thoroughly, and filter again. Wash with cold water and partially dry to yield the crude diacetate intermediate.

-

Mix the intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) and heat at reflux for 1 hour.

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous K₂CO₃ solution.

-

Extract the aqueous layer with ethyl acetate (4 x 50 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate.

-

Purify the resulting solid by silica gel column chromatography using a gradient elution of 5%-15% ethyl acetate in hexane to afford 2-bromo-4-nitrobenzaldehyde.

Caption: Synthesis of 2-Bromo-5-nitrobenzaldehyde.

Conclusion

While direct experimental spectral data for this compound remains elusive in publicly accessible databases, the provided information on the synthesis and spectral characteristics of the related isomers, 2-Bromo-4-nitrobenzaldehyde and 2-Bromo-5-nitrobenzaldehyde, serves as a valuable resource for researchers in the field. The detailed protocols and spectral data for these analogues can aid in the design of synthetic routes and the interpretation of analytical data for related compounds. It is recommended that researchers requiring definitive data for this compound consider custom synthesis and characterization.

References

1H NMR spectrum of 2-Bromo-4-methyl-5-nitrobenzaldehyde

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 2-Bromo-4-methyl-5-nitrobenzaldehyde is based on the known data for 2-bromo-4-nitrobenzaldehyde and the expected influence of the methyl group at the C4 position. The electron-donating nature of the methyl group and its steric effects will alter the chemical environment of the aromatic protons. The predicted data is summarized in the table below, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| Aldehyde Proton (-CHO) | ~10.3 | Singlet (s) | 1H | N/A |

| Aromatic Proton (H-3) | ~8.3 | Singlet (s) | 1H | N/A |

| Aromatic Proton (H-6) | ~8.0 | Singlet (s) | 1H | N/A |

| Methyl Protons (-CH₃) | ~2.7 | Singlet (s) | 3H | N/A |

Experimental Protocols

A standard experimental protocol for obtaining the ¹H NMR spectrum of this compound is detailed below.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons.

Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton numbering.

Experimental Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

An In-depth Technical Guide to the Predicted ¹³C NMR Analysis of 2-Bromo-4-methyl-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-methyl-5-nitrobenzaldehyde. In the absence of direct experimental data in publicly available literature, this document outlines a methodology for the prediction of chemical shifts based on established substituent effects on the benzaldehyde scaffold. This guide also includes a proposed synthetic protocol and a logical framework for spectral assignment, serving as a valuable resource for researchers working with substituted benzaldehydes in fields such as medicinal chemistry and materials science.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The precise characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as a cornerstone technique for structural elucidation. This guide will delve into the predicted ¹³C NMR spectrum of the title compound, offering a comprehensive analysis of the expected chemical shifts for each carbon atom. The predictions are derived from the known spectral data of benzaldehyde and the well-documented chemical shift increments of bromo, methyl, and nitro substituents on an aromatic ring.

Predicted ¹³C NMR Data

The prediction of the ¹³C NMR chemical shifts for this compound is based on the principle of substituent additivity. Starting with the experimental chemical shifts of benzaldehyde, the incremental effects of the bromo, methyl, and nitro groups at their respective positions are applied. The carbonyl carbon of an aldehyde typically appears significantly downfield, generally in the range of 190-195 ppm.[1] Aromatic carbons resonate in the 120-150 ppm region.[2]

The predicted chemical shifts for the carbon atoms of this compound are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~190 | The aldehyde carbonyl group is highly deshielded due to the electronegativity of the oxygen atom and sp² hybridization.[1][3] |

| C-1 | ~135 | This carbon is attached to the electron-withdrawing aldehyde group. |

| C-2 | ~125 | This carbon is directly attached to the bromine atom, which has a moderate deshielding effect. |

| C-3 | ~138 | This carbon is expected to be deshielded due to its position relative to the electron-withdrawing nitro and aldehyde groups. |

| C-4 | ~142 | The methyl group has a slight shielding effect, but the overall deshielding is influenced by the adjacent nitro group. |

| C-5 | ~148 | This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to significant deshielding. |

| C-6 | ~130 | This carbon is ortho to the aldehyde group and is influenced by the electronic effects of the other substituents. |

| -CH₃ | ~20 | The methyl carbon is expected in the typical aliphatic region. |

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons in this compound are determined by the interplay of the electronic effects of the four substituents. The aldehyde and nitro groups are strongly electron-withdrawing, primarily through resonance and inductive effects, which generally deshield the aromatic carbons. The bromine atom is also electron-withdrawing via induction but can have some electron-donating character through resonance. The methyl group is weakly electron-donating. These combined effects lead to a complex and unique ¹³C NMR spectrum.

The following diagram illustrates the logical relationship of the primary substituent effects influencing the electron density and, consequently, the ¹³C chemical shifts of the aromatic carbons.

Caption: Logical flow of substituent effects on ¹³C NMR chemical shifts.

Proposed Experimental Protocol

Synthesis of this compound

Materials:

-

2-Bromo-4-methylbenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add 2-bromo-4-methylbenzaldehyde to a stirred mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, continue stirring at low temperature for a specified time to allow for complete nitration.

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

¹³C NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., 0-200 ppm), and a relaxation delay appropriate for quaternary carbons.

The following diagram outlines the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Proposed workflow for synthesis and ¹³C NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹³C NMR spectrum of this compound based on theoretical predictions. The presented data and methodologies offer a valuable starting point for researchers in the synthesis and characterization of this and related compounds. Experimental verification of these predicted chemical shifts will be essential for the definitive structural elucidation of this compound.

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Safety and Hazards of 2-Bromo-4-methyl-5-nitrobenzaldehyde

Executive Summary

This technical guide provides a detailed overview of the potential safety and hazard profile of 2-Bromo-4-methyl-5-nitrobenzaldehyde. Due to the absence of specific data for this compound, this guide extrapolates information from analogous chemical structures, including various bromo-, nitro-, and methyl-substituted benzaldehydes. The primary anticipated hazards include acute oral toxicity, skin and eye irritation, and respiratory irritation. This document outlines the Globally Harmonized System (GHS) classifications, recommended personal protective equipment (PPE), handling and storage protocols, and emergency procedures. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented as a Graphviz diagram.

Hazard Identification and Classification

Based on the hazard profiles of structurally related compounds, this compound is anticipated to be classified as a hazardous substance. The GHS classification is extrapolated from compounds such as 2-Bromo-5-nitrobenzaldehyde, 2-Bromo-4-methylbenzaldehyde, and 4-Bromo-2-nitrobenzaldehyde.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2][3][4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2][3][4][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1][2][3][4] |

| Acute Aquatic Hazard | Category 3 | - | H412: Harmful to aquatic life with long lasting effects.[2] |

Hazard Pictograms:

-

Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

-

Health Hazard (potential): Depending on long-term exposure effects which are currently unknown.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are limited. The following table includes predicted data and data from a closely related isomer, 4-Bromo-2-methyl-5-nitro-benzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₃ | [6] |

| Molar Mass | 244.04 g/mol | [6] |

| Boiling Point | 320.9 ± 42.0 °C (Predicted) | [6] |

| Density | 1.678 ± 0.06 g/cm³ (Predicted) | [6] |

| Melting Point | 30-35 °C (for 2-Bromo-4-methylbenzaldehyde) |

Experimental Protocols

Specific experimental protocols for the synthesis or toxicological evaluation of this compound are not available in the provided search results. Researchers should develop their own protocols based on established methods for similar compounds, incorporating the safety and handling precautions outlined in this guide.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Ensure that an eyewash station and a safety shower are readily accessible.[8][9]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US).[9][10] | Protects against splashes and dust particles that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[11] A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned.[10][11] | Prevents skin contact, which can cause irritation. |

| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used if there is a risk of inhaling dust, especially during spill cleanup or when handling large quantities.[8] | Minimizes inhalation of dust which may cause respiratory tract irritation. |

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][8]

-

Minimize dust generation during weighing and transferring.[4][8]

-

Wash hands thoroughly with soap and water after handling.[2][7]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][7][9]

-

Store away from incompatible materials such as strong oxidizing agents.[7][12]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, as related compounds are noted to be light, air, and moisture sensitive.[9][13]

Emergency and First-Aid Measures

In case of accidental exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7][9][12][14] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4][5][7][14] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[2][4][7][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4][7][14] |

Disposal Considerations

All waste generated must be treated as hazardous.

-

Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[2][10]

-

Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[10]

-

Disposal should be in accordance with local, state, and federal regulations.[5][7]

Visualizations

The following diagram illustrates the logical workflow for the safe handling of hazardous chemical compounds like this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. 2-Bromo-4-methylbenzaldehyde | CAS#:24078-12-4 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

Reactivity of the Aldehyde Group in 2-Bromo-4-methyl-5-nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the reactivity of the aldehyde functional group in 2-Bromo-4-methyl-5-nitrobenzaldehyde. The presence of a bromine atom, a methyl group, and a nitro group on the benzaldehyde core significantly influences the electrophilicity of the carbonyl carbon, thereby dictating its reactivity towards nucleophiles and its behavior in various organic transformations. This document consolidates theoretical principles, comparative quantitative data from related structures, detailed experimental protocols for key reactions, and visual diagrams of reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development.

Introduction: Electronic and Steric Effects

The reactivity of the aldehyde group in this compound is a result of the interplay between the electronic and steric effects of the substituents on the aromatic ring.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group at the meta position relative to the bromine and para to the methyl group significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group via induction (-I) but a weak electron-donating group through resonance (+M). Located ortho to the aldehyde, its primary influence is a strong deactivation of the ring and an increase in the electrophilicity of the aldehyde.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group through induction (+I) and hyperconjugation. Positioned meta to the aldehyde, its electron-donating effect slightly counteracts the electron-withdrawing effects of the nitro and bromo groups.

Overall, the strong electron-withdrawing nature of the nitro and bromo substituents dominates, rendering the aldehyde group in this compound highly reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Quantitative Reactivity Data

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |

| p-NO₂ | Wittig Reaction | 14.7 |

| m-NO₂ | Wittig Reaction | 10.5 |

| p-Cl | Wittig Reaction | 2.75 |

| H | Wittig Reaction | 1.00 |

| p-CH₃ | Wittig Reaction | 0.45 |

| p-NO₂ | Oxidation with BTMACB | 1.62 |

| m-NO₂ | Oxidation with BTMACB | 1.35 |

| p-Cl | Oxidation with BTMACB | 0.55 |

| H | Oxidation with BTMACB | 1.00 |

| p-CH₃ | Oxidation with BTMACB | 2.51 |

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]

Based on this data, the presence of a nitro group significantly accelerates the rate of nucleophilic addition reactions like the Wittig reaction. The combined electron-withdrawing effects of the nitro and bromo groups in this compound are expected to result in a reactivity profile that is significantly higher than that of unsubstituted benzaldehyde.

Key Reactions and Experimental Protocols

The enhanced electrophilicity of the aldehyde group in this compound makes it a suitable substrate for a variety of nucleophilic addition reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. Given the high reactivity of this compound, this reaction is expected to proceed efficiently.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water [2]

-

Materials:

-

This compound (1.0 mmol)

-

Active methylene compound (e.g., malononitrile) (1.0 mmol)

-

Deionized water (2 mL)

-

Glass vial with a stir bar

-

-

Procedure:

-

In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

-

Add 2 mL of deionized water to the vial.

-

Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product will likely precipitate from the aqueous solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Further purify the product by recrystallization if necessary.

-

Characterize the final product using NMR, IR, and MS spectroscopy.

-

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The high electrophilicity of this compound makes it an excellent substrate for this transformation.[1]

Experimental Protocol: General Wittig Reaction [1]

-

Materials:

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 mmol)

-

Strong base (e.g., n-butyllithium, sodium hydride) (1.1 mmol)

-

Anhydrous solvent (e.g., THF, DMSO)

-

This compound (1.0 mmol)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Ylide Preparation:

-

In a dry round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to the suspension to generate the phosphonium ylide (a color change is often observed).

-

Stir the mixture for 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Dissolve this compound in the same anhydrous solvent.

-

Slowly add the aldehyde solution to the ylide solution.

-

Allow the reaction to stir for a period ranging from 30 minutes to several hours, monitoring the progress by TLC.

-

-

Workup and Purification:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting alkene by column chromatography.

-

Characterize the product using spectroscopic methods.

-

-

Signaling Pathways and Experimental Workflows in DOT Language

General Nucleophilic Addition to Aldehyde

References

An In-depth Technical Guide to the Electrophilicity of 2-Bromo-4-methyl-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2-Bromo-4-methyl-5-nitrobenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Although direct experimental kinetic data for this specific compound is not extensively available in the current literature, this guide extrapolates from the well-established principles of physical organic chemistry and available data on analogous compounds to provide a robust assessment of its reactivity. The document covers the electronic effects of the substituents, quantitative estimations of reactivity, detailed experimental protocols for probing its electrophilic nature, and predicted spectroscopic data for its characterization.

Introduction

This compound is a polysubstituted benzaldehyde derivative. The reactivity of the aldehyde functional group is of paramount importance in its application as a synthetic intermediate. The carbonyl carbon of the aldehyde is inherently electrophilic, making it susceptible to attack by a wide range of nucleophiles. The degree of this electrophilicity is modulated by the electronic properties of the substituents on the aromatic ring. This guide delves into a detailed analysis of these electronic effects to predict and understand the chemical behavior of this compound.

The Electronic Landscape of this compound

The electrophilicity of the carbonyl carbon in this compound is significantly influenced by the cumulative electronic effects of the bromo, methyl, and nitro substituents.

-

Nitro Group (-NO₂): Positioned at C5, the nitro group is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). It substantially depletes electron density from the benzene ring, thereby making the carbonyl carbon significantly more electron-deficient and, consequently, highly electrophilic.

-

Bromo Group (-Br): Located at C2, the bromo group exerts a dual electronic influence. It is electron-withdrawing via its inductive effect (-I) due to its high electronegativity. Conversely, it is weakly electron-donating through its resonance effect (+M) by sharing its lone pair electrons with the aromatic system. Overall, the inductive effect of halogens typically outweighs their resonance effect, rendering the bromo group a net electron-withdrawing substituent that enhances the electrophilicity of the carbonyl carbon.

-

Methyl Group (-CH₃): Situated at C4, the methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and a positive hyperconjugation effect (+H), both of which push electron density into the aromatic ring. This electron donation slightly counteracts the electron-withdrawing effects of the nitro and bromo groups, marginally reducing the overall electrophilicity of the carbonyl carbon.

Overall Effect: The combined influence of a strongly deactivating nitro group and a deactivating bromo group far outweighs the activating effect of the methyl group. This electronic configuration leads to a pronounced electron deficiency at the carbonyl carbon, making this compound a highly reactive electrophile, expected to be more susceptible to nucleophilic attack than benzaldehyde itself.

Quantitative Assessment of Electrophilicity

A quantitative estimation of the reactivity of this compound can be derived from Hammett substituent constants and computational chemistry predictions.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) is indicative of the sensitivity of a particular reaction to these effects. For nucleophilic addition to benzaldehydes, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups accelerate the reaction.

| Substituent | Position | Hammett Constant (σ) |

| -NO₂ | meta | +0.71 |

| -Br | ortho | Varies |

| -CH₃ | para | -0.17 |

Note: Ortho-substituent effects are complex due to steric hindrance and are not typically described by a single Hammett constant. However, the bromo group in the ortho position is known to be electron-withdrawing.

The strongly positive σ value for the meta-nitro group indicates a significant rate enhancement for nucleophilic attack. While the para-methyl group has a negative σ value, its electron-donating effect is substantially smaller than the electron-withdrawing effect of the nitro group. The net effect of all substituents points towards a reaction rate for nucleophilic addition that is considerably faster than that of unsubstituted benzaldehyde.

Predicted Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for quantifying electrophilicity. Key parameters include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electrostatic potential (ESP) at the carbonyl carbon. For highly electrophilic aldehydes like this compound, the following are predicted:

-

LUMO Energy: A low-lying LUMO energy indicates that the molecule is a good electron acceptor, which correlates with high electrophilicity.

-

Electrostatic Potential (ESP): A molecular ESP map would be expected to show a significant region of positive potential (often colored blue or green) around the carbonyl carbon, indicating its electron-deficient nature and susceptibility to nucleophilic attack.

| Parameter | Predicted Value (Illustrative) | Implication for Electrophilicity |

| LUMO Energy | Low (e.g., < -2.0 eV) | High |

| ESP at Carbonyl Carbon | Highly Positive | High |

Experimental Protocols for Probing Electrophilicity

The high electrophilicity of this compound can be experimentally demonstrated and quantified through various reactions. The Wittig reaction is a classic example that is sensitive to the electrophilic character of the aldehyde.

Wittig Reaction with a Stabilized Ylide

This protocol describes a general procedure for the reaction of an electrophilic aldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Ylide Addition: To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates the completion of the reaction.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add a mixture of hexanes and diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the mixture through a short plug of silica gel, washing with the hexanes/diethyl ether mixture. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure α,β-unsaturated ester.

Methodological & Application

Application Notes and Protocols: Reaction of 2-Bromo-4-methyl-5-nitrobenzaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes and ketones with primary amines to form Schiff bases, or imines, is a fundamental transformation in organic chemistry.[1] This reaction is of significant interest to the drug development community due to the wide range of biological activities exhibited by the resulting Schiff base derivatives. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4]

The specific reactant, 2-Bromo-4-methyl-5-nitrobenzaldehyde, possesses a unique combination of functional groups that make its Schiff base derivatives particularly promising for biological screening. The presence of a bromine atom and a nitro group on the aromatic ring can significantly influence the electronic properties and biological activity of the resulting molecule.[4] This document provides detailed protocols for the synthesis of Schiff bases from this compound and primary amines, methods for their characterization, and a discussion of their potential applications in drug discovery.

Reaction Overview

The formation of a Schiff base is a condensation reaction where a primary amine reacts with an aldehyde to form an imine and water.[1] The reaction is typically reversible and can be driven to completion by removing the water that is formed, often by using a Dean-Stark apparatus or a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[5][6] The reaction can be catalyzed by either acid or base.[7]

A general scheme for the reaction is as follows:

Caption: General reaction scheme for Schiff base formation.

Experimental Protocols

The following protocols are provided as a general guideline and can be optimized for specific primary amines and desired product yields.

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes a general method for the synthesis of a Schiff base using a common primary amine, aniline, as an example.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.

-

To this solution, add 10 mmol of the primary amine (e.g., aniline).

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The solid product that precipitates upon cooling is collected by vacuum filtration.[4]

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified crystals in a vacuum oven.

Characterization

The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point of the purified product.

-

FT-IR Spectroscopy: To identify the characteristic C=N (imine) stretching vibration.

-

¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a Schiff base from this compound and aniline, based on similar reported reactions.

| Parameter | Value |

| Moles of this compound | 10 mmol |

| Moles of Aniline | 10 mmol |

| Solvent Volume | 40 mL |

| Reaction Temperature | Reflux (~78 °C for ethanol) |

| Reaction Time | 3 hours |

| Yield of Crude Product | 85% |

| Yield of Purified Product | 78% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases derived from this compound.

Caption: Experimental workflow for synthesis and characterization.

Potential Applications in Drug Development

While the specific biological activities of Schiff bases derived from this compound require experimental validation, the existing literature on structurally similar compounds suggests several promising avenues for investigation.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties.[8] The imine group is often crucial for their biological activity. The derivatives of this compound should be screened against a panel of pathogenic bacteria and fungi to determine their potential as novel antimicrobial agents.

Anticancer Activity

Numerous Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] Some studies suggest that these compounds can induce apoptosis in cancer cells. The presence of the nitro group in the synthesized compounds may enhance their anticancer potential.

Potential Signaling Pathway Involvement

Some Schiff base derivatives of substituted benzaldehydes have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] Further investigation into the mechanism of action of the newly synthesized compounds could reveal their specific molecular targets.

Caption: Potential MAPK signaling pathway targeted by Schiff bases.

Conclusion

The reaction of this compound with primary amines provides a straightforward route to a novel class of Schiff bases with high potential for biological activity. The protocols and information provided herein serve as a comprehensive guide for researchers in the synthesis, characterization, and evaluation of these compounds for their potential therapeutic applications. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Imine formation-Typical procedures - operachem [operachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsisinternational.org [rsisinternational.org]

- 8. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Knoevenagel Condensation of 2-Bromo-4-methyl-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The resulting products are versatile intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.

2-Bromo-4-methyl-5-nitrobenzaldehyde is a highly reactive aromatic aldehyde. The presence of a strong electron-withdrawing nitro group at the para position to the methyl group and meta to the aldehyde, along with a bromine atom ortho to the aldehyde, significantly activates the carbonyl group towards nucleophilic attack. This heightened electrophilicity makes it an excellent substrate for Knoevenagel condensation reactions, even under mild conditions. The products derived from this substrate are of interest in medicinal chemistry and drug development due to the prevalence of polysubstituted aromatic moieties in bioactive molecules.

Reaction Mechanism and Pathway

The Knoevenagel condensation proceeds through a multi-step mechanism. Initially, a basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

Data Presentation: Reactivity and Expected Yields

While specific data for this compound is not extensively published, the expected outcomes can be inferred from reactions with structurally similar benzaldehydes. The strong electron-withdrawing nature of the nitro group generally leads to high yields and faster reaction times.

| Active Methylene Compound | Catalyst | Solvent | Expected Yield (%) | Reference Reaction |

| Malononitrile | Piperidine | Ethanol | >90% | Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile often proceeds in high yield. |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 85-95% | Reactions with substituted benzaldehydes and ethyl cyanoacetate are well-documented to give excellent yields. |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | 80-90% | Diethyl malonate is a common active methylene compound used in Knoevenagel condensations. |

| Barbituric Acid | Water (catalyst-free) | Water | >90% | Green chemistry protocols often utilize water as a solvent for condensations with highly reactive aldehydes. |

Experimental Protocols

The following protocols are representative methods for the Knoevenagel condensation of this compound with various active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous ethanol.

-

Add malononitrile to the solution and stir at room temperature for 5 minutes.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product in a vacuum oven.

Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation with Ethyl Cyanoacetate

Materials:

-

This compound (1.0 eq)

-

Ethyl Cyanoacetate (1.2 eq)

-

Ammonium Acetate (0.2 eq)

-

Mortar and pestle or a small beaker with a stirring rod

-

Heating plate

Procedure:

-

Combine this compound, ethyl cyanoacetate, and ammonium acetate in a mortar or beaker.

-

Grind the mixture with a pestle or stir vigorously with a glass rod.

-

Gently heat the mixture on a heating plate to 60-80 °C.

-

The reaction is typically rapid and may be complete within 15-30 minutes, often indicated by a change in color and solidification of the mixture.

-

Allow the mixture to cool to room temperature.

-

Wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst.

-

Collect the product by vacuum filtration and dry.

Experimental Workflow Diagram

Caption: General experimental workflow for Knoevenagel condensation.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound and its derivatives may be irritants. Avoid inhalation, ingestion, and skin contact.

-

Active methylene compounds like malononitrile can be toxic. Handle with care.

-

Organic bases such as piperidine are corrosive and flammable.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly promising substrate for Knoevenagel condensation reactions, offering a pathway to a diverse range of polysubstituted aromatic compounds. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this reactive aldehyde in the development of novel molecules with potential applications in medicinal chemistry and materials science. The high reactivity of the substrate allows for the use of various catalytic systems, including greener, solvent-free conditions, aligning with the principles of sustainable chemistry.

Application Note: General Protocol for the Synthesis of Schiff Bases from 2-Bromo-4-methyl-5-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, identified by their characteristic azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds. They are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. Schiff bases and their metal complexes are subjects of significant interest due to their diverse applications in medicinal chemistry, catalysis, and material science. The biological activities of these compounds, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, are well-documented.

The specific substituents on the aromatic rings of the parent aldehyde and amine can significantly modulate the biological efficacy of the resulting Schiff base. The presence of a bromine atom and a nitro group, both of which are electron-withdrawing, can enhance the compound's bioactivity. This document provides a general, adaptable protocol for the synthesis of novel Schiff bases from 2-Bromo-4-methyl-5-nitrobenzaldehyde and a primary amine.

General Experimental Protocol for Synthesis

This protocol outlines a standard reflux condensation method for synthesizing a Schiff base from this compound and a generic primary amine (e.g., aniline).

Materials:

-

This compound

-

Primary amine (e.g., Aniline or a substituted variant)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 0.01 moles of this compound in 25-30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

-

Addition of Amine: In a separate beaker, dissolve 0.01 moles (an equimolar amount) of the selected primary amine in 15-20 mL of absolute ethanol.

-

Reaction Initiation: Add the amine solution dropwise to the aldehyde solution in the round-bottom flask while stirring continuously.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux (typically around 80°C for ethanol) using a heating mantle. Let the reaction proceed for 3-6 hours.

-

Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be determined to resolve the starting materials from the product. The reaction is considered complete upon the disappearance of the limiting starting material.

-

Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. The cooling process can be expedited by placing the flask in an ice bath.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying and Purification: Dry the crude product. For higher purity, the Schiff base can be recrystallized from a suitable solvent, such as ethanol.

Characterization

The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques:

-

Melting Point: To determine the purity of the final product.

-